molecular formula C12H16O B6590445 2,2-Dimethyl-3-(3-methylphenyl)propanal CAS No. 107737-97-3

2,2-Dimethyl-3-(3-methylphenyl)propanal

Cat. No. B6590445
Key on ui cas rn: 107737-97-3
M. Wt: 176.25 g/mol
InChI Key: OZGQYEVKWKGACN-UHFFFAOYSA-N
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Patent
US04710316

Procedure details

A pre-mix of 23.3 g of NaOH, 2.5 g of tetrabutylammonium iodide, 107 ml of water, 25 ml of toluene and 9 ml of tetrahydrofuran under argon was heated to 70° C. A mixture of 70 g (0.5 moles) of 3-methylbenzyl chloride and 50.4 g (0.7 moles) of isobutyraldehyde was added dropwise to this pre-mix within a period of 2 hours while stirring vigorously. The reaction mixture was then maintained at a temperature of 75° C. for 3 hours. After separating the phases and removing the solvents, 66.5 g of end product were obtained by fractional distillation at 0.12 mbar in a temperature range of from 50° C. to 52° C.
Name
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
50.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[CH3:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8]Cl.[CH:13](=[O:17])[CH:14]([CH3:16])[CH3:15]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C1(C)C=CC=CC=1>[CH3:15][C:14]([CH3:16])([CH2:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([CH3:4])[CH:6]=1)[CH:13]=[O:17] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
23.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
107 mL
Type
reactant
Smiles
O
Name
Quantity
2.5 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
CC=1C=C(CCl)C=CC1
Name
Quantity
50.4 g
Type
reactant
Smiles
C(C(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to
ADDITION
Type
ADDITION
Details
this pre-mix within a period of 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained at a temperature of 75° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After separating the phases
CUSTOM
Type
CUSTOM
Details
removing the solvents, 66.5 g of end product
CUSTOM
Type
CUSTOM
Details
were obtained by fractional distillation at 0.12 mbar in a temperature range of from 50° C. to 52° C.

Outcomes

Product
Name
Type
Smiles
CC(C=O)(CC1=CC(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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